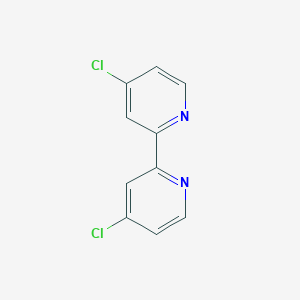
4,4'-Dichloro-2,2'-bipyridine
Cat. No. B155489
M. Wt: 225.07 g/mol
InChI Key: UBSRTSGCWBPLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07632600B2
Procedure details


2 mL of chloroform, 0.326 mL of phosphorus trichloride and 0.082 g of 4,4′-dichloro-2,2′-bipyridyl-N,N′-dioxide were added to a 100 mL round bottom flask equipped with a condenser, and the mixture was refluxed in a hot water bath for 75 hours. The reaction solution was cooled with ice, poured into crushed ice and neutralized with 25% NaOH to pH 7 or higher. Chloroform was removed from the solution by distilling off under reduced pressure. The precipitated white powder was collected by filtration and washed with water. The powder was dissolved in a small amount of petroleum ether and recrystallized in a refrigerator overnight to give white needle crystal. The crystal was dried by heating to 60° C. under reduced pressure to give 4,4′-dichloro-2,2′-bipyridine.



Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)Cl.[Cl:5][C:6]1[CH:7]=[C:8]([C:13]2[N+:14]([O-])=[CH:15][CH:16]=[C:17]([Cl:19])[CH:18]=2)[N+:9]([O-])=[CH:10][CH:11]=1.[OH-].[Na+]>C(Cl)(Cl)Cl>[Cl:19][C:17]1[CH:16]=[CH:15][N:14]=[C:13]([C:8]2[CH:7]=[C:6]([Cl:5])[CH:11]=[CH:10][N:9]=2)[CH:18]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.326 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.082 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C([N+](=CC1)[O-])C=1[N+](=CC=C(C1)Cl)[O-]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed in a hot water bath for 75 hours
|
|
Duration
|
75 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled with ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
into crushed ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Chloroform was removed from the solution
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling off under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated white powder was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The powder was dissolved in a small amount of petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized in a refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give white needle crystal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystal was dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC=C1)C1=NC=CC(=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

